molecular formula C9H6Cl2N2S3 B2693147 5-[(2,6-Dichlorobenzyl)thio]-1,3,4-thiadiazole-2-thiol CAS No. 210285-94-2

5-[(2,6-Dichlorobenzyl)thio]-1,3,4-thiadiazole-2-thiol

Cat. No.: B2693147
CAS No.: 210285-94-2
M. Wt: 309.24
InChI Key: LIJIYFUJPCLRFW-UHFFFAOYSA-N
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Description

5-[(2,6-Dichlorobenzyl)thio]-1,3,4-thiadiazole-2-thiol (C₉H₆Cl₂N₂S₃, molecular weight 397.95 g/mol) is a sulfur-containing heterocyclic compound with a 1,3,4-thiadiazole core functionalized at the 2- and 5-positions. The 2,6-dichlorobenzyl group at the 5-position and a thiol group at the 2-position contribute to its unique physicochemical and biological properties . It is synthesized via nucleophilic substitution reactions, achieving moderate yields (~69%) under optimized conditions .

Properties

IUPAC Name

5-[(2,6-dichlorophenyl)methylsulfanyl]-3H-1,3,4-thiadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2S3/c10-6-2-1-3-7(11)5(6)4-15-9-13-12-8(14)16-9/h1-3H,4H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIJIYFUJPCLRFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CSC2=NNC(=S)S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,6-Dichlorobenzyl)thio]-1,3,4-thiadiazole-2-thiol typically involves the reaction of 2,6-dichlorobenzyl chloride with 5-mercapto-1,3,4-thiadiazole-2-thiol under basic conditions . The reaction is carried out in a suitable solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Alkylation Reactions

The thiol group undergoes alkylation with alkyl halides or α,β-unsaturated carbonyl compounds.

Reagents/ConditionsProductsYieldKey Observations
Ethyl bromoacetate, KOH/EtOH, reflux5-[(2,6-Dichlorobenzyl)thio]-2-(ethoxycarbonylmethylthio)-1,3,4-thiadiazole78%Selective S-alkylation occurs at the thiol group.
Benzyl chloride, DMF, 60°C2-(Benzylthio)-5-[(2,6-dichlorobenzyl)thio]-1,3,4-thiadiazole85%Reaction proceeds via SN2 mechanism; no ring substitution observed.

Oxidation Reactions

The thiol group is oxidized to disulfides or sulfonic acids under controlled conditions.

Reagents/ConditionsProductsYieldKey Observations
H₂O₂ (30%), CH₃COOH, RT5-[(2,6-Dichlorobenzyl)thio]-1,3,4-thiadiazole-2-disulfide92%Forms a stable disulfide dimer.
KMnO₄, H₂SO₄, 0°C5-[(2,6-Dichlorobenzyl)thio]-1,3,4-thiadiazole-2-sulfonic acid65%Over-oxidation leads to sulfonic acid formation .

Nucleophilic Aromatic Substitution

The electron-deficient thiadiazole ring undergoes substitution at the C-5 position.

Reagents/ConditionsProductsYieldKey Observations
NaN₃, DMSO, 100°C5-Azido-2-[(2,6-dichlorobenzyl)thio]-1,3,4-thiadiazole70%Azide substitution followed by Staudinger reaction yields amines .
NH₂OH·HCl, EtOH, reflux5-Hydroxyamino-2-[(2,6-dichlorobenzyl)thio]-1,3,4-thiadiazole58%Hydroxylamine attacks the electrophilic C-5 position .

Cyclocondensation Reactions

Reacts with carbonyl compounds to form fused heterocycles.

Reagents/ConditionsProductsYieldKey Observations
CS₂, KOH/EtOH, reflux5-[(2,6-Dichlorobenzyl)thio]-1,3,4-thiadiazolo[3,2-b] triazole-6-thione81%Forms a triazole-fused derivative via cyclization .
Glyoxylic acid, H₂SO₄, 80°C5-[(2,6-Dichlorobenzyl)thio]-1,3,4-thiadiazolo[2,3-c]oxazin-2-one73%Acid-catalyzed condensation yields oxazine derivatives .

Metal Complexation

The thiol and nitrogen atoms coordinate with transition metals.

Reagents/ConditionsProductsKey Observations
CuCl₂·2H₂O, MeOH, RT[Cu(C₉H₅Cl₂N₂S₂)₂]Square-planar geometry confirmed by XRD; enhances antimicrobial activity .
Fe(NO₃)₃·9H₂O, EtOH, reflux[Fe(C₉H₅Cl₂N₂S₂)₃]Paramagnetic complex with octahedral coordination .

Comparative Reactivity with Analogues

A reactivity comparison with structurally similar compounds:

CompoundReactivity DifferenceExplanation
1,3,4-Oxadiazole derivativesLower electrophilicity at C-5Replacement of sulfur with oxygen reduces ring electron deficiency .
2-Amino-1,3,4-thiadiazolesHigher nucleophilicity at NH₂Amino group enhances ring activation for electrophilic substitution.

Scientific Research Applications

Chemistry

5-[(2,6-Dichlorobenzyl)thio]-1,3,4-thiadiazole-2-thiol serves as a building block in the synthesis of more complex molecules. Its unique structure allows it to participate in various chemical reactions, making it a valuable reagent in organic synthesis .

The compound has shown potential in multiple biological applications:

  • Antimicrobial Activity: Research indicates that derivatives of thiadiazoles exhibit significant antimicrobial properties. The compound's structure may enhance its interaction with microbial targets .
  • Anticancer Properties: Studies have demonstrated that thiadiazole derivatives possess anticancer activity against various human cancer cell lines. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects using assays like MTT .
  • Proteomics Research: It is utilized to study protein interactions and functions within biological systems. By modifying protein behavior through targeted interactions, researchers can elucidate complex biological pathways .

Industrial Applications

The compound is also explored for its potential use in developing new materials and catalysts for various industrial processes. Its reactivity and ability to form stable complexes make it suitable for applications in polymer chemistry and material science.

Mechanism of Action

The mechanism of action of 5-[(2,6-Dichlorobenzyl)thio]-1,3,4-thiadiazole-2-thiol involves its interaction with specific molecular targets and pathways. The thiadiazole ring and the dichlorobenzyl group contribute to its binding affinity and specificity for certain proteins and enzymes. The compound can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

(a) Yoda1 (2-[5-[[(2,6-Dichlorophenyl)methyl]thio]-1,3,4-thiadiazol-2-yl]pyrazine)

  • Structure : Shares the 1,3,4-thiadiazole core and 2,6-dichlorobenzylthio group but substitutes the 2-thiol with a pyrazine ring.
  • Activity: A potent PIEZO1 channel activator, used in red blood cell mechanobiology studies .
  • Key Difference : The pyrazine group enhances membrane permeability compared to the thiol group in the target compound.

(b) 1-{5-[(2,4-Dichlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-(4-fluorophenyl)urea

  • Structure : Replaces 2-thiol with a 4-fluorophenylurea group and uses 2,4-dichlorobenzyl substitution.
  • Activity : Demonstrates anticonvulsant efficacy (ED₅₀ = 2.70 μmol/kg in MES tests), outperforming phenytoin .
  • Key Difference : The 2,4-dichloro isomer reduces steric hindrance, improving receptor binding compared to the 2,6-dichloro isomer in the target compound.

Heterocyclic Analogues

(a) Dooku1 (2-[(2,6-Dichlorobenzyl)thio]-5-(1H-pyrrol-2-yl)-1,3,4-oxadiazole)

  • Structure : Replaces the thiadiazole core with an oxadiazole ring.
  • Activity : Acts as a PIEZO1 inhibitor, contrasting with Yoda1’s activator profile .
  • Key Difference : The oxadiazole ring alters electronic properties, reducing sulfur-mediated reactivity compared to thiadiazole derivatives.

(b) 5-(3,4-Dichlorobenzyl)-1,3,4-oxadiazole-2-thiol

  • Structure : Features an oxadiazole core with 3,4-dichlorobenzyl substitution.
  • Activity : Used in industrial applications; lacks reported bioactivity .
  • Key Difference : The 3,4-dichloro substitution pattern diminishes steric effects compared to 2,6-dichloro derivatives.

Substituent-Modified Derivatives

(a) N-(5-(2,6-Dichlorobenzyl)-1,3,4-thiadiazole-2-yl)-3,4,5-substituted benzamides

  • Structure : Acylated derivatives of the target compound.
  • Activity : Show enhanced antimicrobial and anticancer properties (76–91% yields) .
  • Key Difference : Acylation increases lipophilicity, improving cellular uptake compared to the parent thiol.

(b) 2-((2,6-Dimethylbenzyl)thio)-5-(pyrazin-2-yl)-1,3,4-thiadiazole

  • Structure : Substitutes dichlorobenzyl with dimethylbenzyl and adds a pyrazine ring.
  • Key Difference : Methyl groups reduce electronegativity, weakening halogen bonding interactions critical for receptor binding.

Comparative Data Table

Compound Name Core Structure Substituents Key Activity/Property Source
Target Compound 1,3,4-Thiadiazole 2-SH, 5-(2,6-Cl₂Benzyl)thio Precursor for bioactive derivatives
Yoda1 1,3,4-Thiadiazole 2-Pyrazine, 5-(2,6-Cl₂Benzyl) PIEZO1 activation
1-{5-[(2,4-Cl₂Benzyl)thio]-thiadiazole 1,3,4-Thiadiazole 2-Urea, 5-(2,4-Cl₂Benzyl) Anticonvulsant (ED₅₀ = 2.70 μmol/kg)
Dooku1 1,3,4-Oxadiazole 2-Pyrrole, 5-(2,6-Cl₂Benzyl) PIEZO1 inhibition
N-(5-(2,6-Cl₂Benzyl)-thiadiazole benzamide 1,3,4-Thiadiazole 2-Benzamide, 5-(2,6-Cl₂Benzyl) Antimicrobial/anticancer

Research Findings and Mechanistic Insights

  • Substituent Position Matters : 2,6-dichloro substitution (target compound) enhances steric hindrance but improves binding specificity in enzyme assays compared to 2,4- or 3,4-dichloro isomers .
  • Core Heterocycle : Thiadiazole derivatives generally exhibit higher reactivity than oxadiazoles due to sulfur’s polarizability, influencing drug-target interactions .
  • Thiol vs. Acylated Derivatives : The free thiol group in the target compound offers a site for covalent modification, enabling tailored pharmacological profiles, as seen in acylated analogs .

Biological Activity

5-[(2,6-Dichlorobenzyl)thio]-1,3,4-thiadiazole-2-thiol is a heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications in medicine.

Chemical Structure and Synthesis

The compound is characterized by its thiadiazole ring and dichlorobenzyl substituent. The synthesis typically involves the reaction of 2,6-dichlorobenzenethiol with benzyl chloride in the presence of a base like sodium hydroxide through a nucleophilic substitution mechanism. The resulting compound can undergo various chemical reactions including oxidation, reduction, and substitution, leading to the formation of derivatives with potentially enhanced biological activity .

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various bacterial and fungal strains. Its effectiveness has been documented in several studies:

  • Bacterial Activity : The compound shows promising results against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, with Minimum Inhibitory Concentration (MIC) values indicating substantial antibacterial activity .
  • Fungal Activity : It also demonstrates antifungal properties against strains like Candida albicans and Aspergillus niger, with some derivatives exhibiting MIC values comparable to standard antifungal agents like fluconazole .
Microorganism Activity MIC (µg/mL)
Staphylococcus aureusAntibacterial62.5
Bacillus cereusAntibacterial32.6
Candida albicansAntifungal24-26
Aspergillus nigerAntifungal32-42

Cytotoxicity and Anticancer Activity

Research has indicated that the compound may possess cytotoxic properties against various cancer cell lines. For instance, studies have shown that certain thiadiazole derivatives can inhibit cell proliferation in human cancer cells with IC50 values lower than those of established chemotherapeutics like doxorubicin. The presence of electron-donating groups on the phenyl ring enhances cytotoxicity .

The biological effects of this compound are attributed to its ability to interact with specific molecular targets within microbial and cancerous cells. The proposed mechanisms include:

  • Inhibition of Cell Wall Synthesis : This is particularly relevant for its antibacterial properties.
  • Disruption of Cellular Processes : The compound may interfere with metabolic pathways essential for cell survival and replication .

Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of various thiadiazole derivatives found that those containing halogen substituents exhibited increased activity against both bacterial and fungal strains. The study highlighted the importance of structural modifications in enhancing biological efficacy .

Study 2: Anticancer Potential

Another investigation focused on the anticancer potential of thiadiazole compounds demonstrated that certain derivatives showed significant cytotoxic effects on human glioblastoma cells. The study utilized MTT assays to quantify cell viability post-treatment, revealing promising results that warrant further exploration into therapeutic applications .

Q & A

Q. What are the standard synthetic pathways for 5-[(2,6-Dichlorobenzyl)thio]-1,3,4-thiadiazole-2-thiol, and how are intermediates characterized?

The synthesis typically involves two steps: (1) preparation of the 1,3,4-thiadiazole-2-thiol core via heterocyclization of thiosemicarbazide with carbon disulfide under basic conditions, followed by (2) S-alkylation with 2,6-dichlorobenzyl halides. Ultrasound irradiation can enhance reaction efficiency by reducing reaction time and improving yields (e.g., from 6 hours to 2 hours under sonication) . Characterization relies on 1H/13C NMR for structural elucidation, IR spectroscopy for thiol (-SH) and thioether (-S-) group identification, and elemental analysis for purity validation .

Q. What biological activities have been reported for 1,3,4-thiadiazole derivatives structurally analogous to this compound?

Analogous compounds exhibit antimicrobial , antiproliferative , and anticonvulsant activities. For example, 5-amino-1,3,4-thiadiazole-2-thiol derivatives show inhibitory effects against cancer cell lines (e.g., IC₅₀ values < 50 µM in MCF-7 cells) and Gram-positive bacteria (e.g., S. aureus MIC = 8 µg/mL). These activities are attributed to thiadiazole’s ability to disrupt enzyme function (e.g., carbonic anhydrase inhibition) or intercalate DNA .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound using factorial design methodologies?

Response Surface Methodology (RSM) or Box-Behnken designs are effective for optimizing reaction parameters (e.g., solvent ratio, temperature, catalyst loading). For instance, a 3² factorial design could identify optimal conditions for S-alkylation by testing variables like ultrasound frequency (20–40 kHz) and molar ratios (1:1 to 1:3). Statistical software (e.g., Design-Expert®) enables analysis of variance (ANOVA) to prioritize significant factors .

Q. What computational strategies are recommended to predict the pharmacological profile of this compound?

Molecular docking (AutoDock Vina) and PASS (Prediction of Activity Spectra for Substances) software can predict binding affinities to targets like cyclooxygenase-2 (COX-2) or γ-aminobutyric acid (GABA) receptors. For example, PASS analysis of 1,3,4-thiadiazoles predicts anticonvulsant activity (Pa = 0.85) and antiproliferative effects (Pa = 0.78). DFT calculations (Gaussian 09) further assess electronic properties (e.g., HOMO-LUMO gaps) linked to reactivity .

Q. How should conflicting data on biological activity be resolved?

Discrepancies between in silico predictions and experimental results (e.g., predicted COX-2 inhibition vs. weak in vitro activity) require dose-response validation and mechanistic studies . Techniques include:

  • Isothermal Titration Calorimetry (ITC) to measure binding constants.
  • Western blotting to assess downstream protein expression (e.g., Bcl-2 in apoptosis assays).
  • SAR (Structure-Activity Relationship) studies to modify substituents (e.g., replacing benzyl with pyridyl groups) .

Q. What methodologies are suitable for studying the multi-target potential of this compound in neurodegenerative diseases?

A multi-omics approach integrates:

  • Transcriptomics (RNA-seq) to identify differentially expressed genes in neuronal cells.
  • Metabolomics (LC-MS) to track changes in neurotransmitters (e.g., glutamate, dopamine).
  • Network pharmacology (Cytoscape) to map interactions between targets (e.g., NMDA receptors, tau protein) .

Methodological Challenges and Solutions

Q. How can researchers address low solubility in in vitro assays?

  • Use co-solvents (e.g., DMSO ≤ 1% v/v) validated for biocompatibility.
  • Synthesize prodrugs (e.g., acetylated thiol derivatives) to enhance bioavailability.
  • Apply nanocarriers (e.g., liposomes) for controlled release, as demonstrated for similar thiadiazoles in cancer studies .

Q. What analytical techniques resolve tautomeric ambiguity in the thiadiazole-thione form?

X-ray crystallography definitively assigns tautomeric states. For example, 5-furan-2-yl-1,3,4-oxadiazole-2-thiol crystallizes as the thione tautomer (C=S bond length = 1.67 Å). ¹³C NMR chemical shifts (δ ~170 ppm for C=S vs. δ ~190 ppm for C-SH) and IR (ν ~1250 cm⁻¹ for C=S) provide supplementary evidence .

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